Superior PPARα Potency: ZBH is 21-Fold More Potent than Bezafibrate in Cellular Assays
In direct head-to-head cellular transactivation assays, ZBH demonstrated markedly superior potency as a PPARα agonist compared to the established pan-agonist bezafibrate. The EC50 value for ZBH was 1.75 µM, while the EC50 for bezafibrate was 37.37 µM [1]. This represents a 21-fold increase in activation efficiency for ZBH over the comparator [1]. Furthermore, ZBH achieved approximately 11-fold maximal activation of PPARα, confirming it acts as a full agonist at this subtype [1].
| Evidence Dimension | PPARα Activation Potency (EC50) |
|---|---|
| Target Compound Data | 1.75 µM |
| Comparator Or Baseline | Bezafibrate: 37.37 µM |
| Quantified Difference | 21-fold lower EC50 for ZBH (more potent) |
| Conditions | Cellular transactivation assay using HEK293 cells transfected with human PPARα expression vector and a luciferase reporter gene |
Why This Matters
A 21-fold increase in potency allows researchers to use a lower concentration of ZBH to achieve the same level of target engagement, which can reduce off-target effects and improve assay sensitivity in PPARα-dependent studies.
- [1] Chen W, Fan S, Xie X, Xue N, Jin X, Wang L. Novel PPAR Pan Agonist, ZBH Ameliorates Hyperlipidemia and Insulin Resistance in High Fat Diet Induced Hyperlipidemic Hamster. PLoS ONE. 2014;9(4):e96056. View Source
